molecular formula C7H8FNO2S B1654200 4-Amino-2-methylbenzenesulfonyl fluoride CAS No. 21320-92-3

4-Amino-2-methylbenzenesulfonyl fluoride

Cat. No.: B1654200
CAS No.: 21320-92-3
M. Wt: 189.21 g/mol
InChI Key: NCUHHEVQJQXEST-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H8FNO2S. It is characterized by the presence of an amino group (-NH2) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring, which also has a methyl group (-CH3) at the second position. This compound is known for its utility in various scientific research applications, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylbenzenesulfonyl fluoride typically involves the reaction of 4-amino-2-methylbenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the sulfonyl fluoride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and safety considerations. The compound is often purified through recrystallization or distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methylbenzenesulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can produce 4-amino-2-methylbenzenesulfonic acid or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-methylbenzenesulfonyl fluoride is widely used in scientific research due to its unique chemical properties. It serves as a versatile reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. In biology, it is employed as a tool to study enzyme mechanisms and protein interactions. Additionally, it finds use in the chemical industry for the synthesis of various intermediates and fine chemicals.

Mechanism of Action

The mechanism by which 4-Amino-2-methylbenzenesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amino groups in enzymes or proteins. This interaction can modulate enzyme activity or disrupt protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

4-Amino-2-methylbenzenesulfonyl fluoride is similar to other benzenesulfonyl fluoride derivatives, such as 2-methylbenzenesulfonyl fluoride and 4-methylbenzenesulfonyl fluoride. its unique combination of an amino group and a sulfonyl fluoride group sets it apart, providing distinct reactivity and applications. The presence of the amino group enhances its nucleophilic substitution reactions, while the sulfonyl fluoride group offers electrophilic properties.

Conclusion

This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for various chemical transformations and biological studies

Properties

IUPAC Name

4-amino-2-methylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUHHEVQJQXEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298505
Record name 4-amino-2-methylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21320-92-3
Record name 4-Amino-2-methylbenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21320-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-methylbenzenesulfonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021320923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC123521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2-methylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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